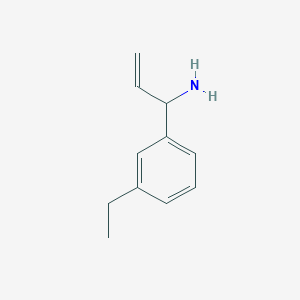

1-(3-Ethylphenyl)prop-2-EN-1-amine

Beschreibung

1-(3-Ethylphenyl)prop-2-EN-1-amine is a secondary amine characterized by a propenylamine chain (-CH₂-CH=CH-NH₂) attached to a 3-ethyl-substituted phenyl ring. The ethyl group at the meta position of the aromatic ring introduces steric and electronic effects that influence its physicochemical properties and reactivity. While direct data on this compound’s applications are sparse in the provided evidence, structurally related amines are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile amine functionality and aromatic systems .

Eigenschaften

Molekularformel |

C11H15N |

|---|---|

Molekulargewicht |

161.24 g/mol |

IUPAC-Name |

1-(3-ethylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C11H15N/c1-3-9-6-5-7-10(8-9)11(12)4-2/h4-8,11H,2-3,12H2,1H3 |

InChI-Schlüssel |

UPEPXILXYWQTLR-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=CC=C1)C(C=C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)prop-2-EN-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-ethylbenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine using hydrogenation or other reducing agents . Another method involves the reaction of 3-ethylphenylacetonitrile with ethylene oxide, followed by hydrolysis and reduction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Ethylphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Imines and nitriles.

Reduction: Saturated amines.

Substitution: Various substituted amines and amides.

Wissenschaftliche Forschungsanwendungen

1-(3-Ethylphenyl)prop-2-EN-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(3-Ethylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

In contrast, the difluorocyclobutyl group in ’s compound introduces strong electron-withdrawing effects, which could enhance electrophilic reactivity . Salt formation (e.g., hydrochloride in ) significantly improves aqueous solubility, a critical factor for pharmaceutical bioavailability .

Biological Activity 5-MeO-DALT () demonstrates how aromatic indole systems and N-allyl groups confer psychoactive properties, likely via serotonin receptor interactions.

Synthetic Utility The propenylamine chain is a common motif in amine synthesis (e.g., S3 in ). The target compound’s ethylphenyl group could be synthesized via Friedel-Crafts alkylation or cross-coupling, analogous to methods for 3-aminophenyl derivatives in .

Spectroscopic Differentiation

- Compared to S3’s NMR signals (δH 4.2 for -CH₂- and 1.41 for -CH₃), the target compound’s 3-ethyl group would produce distinct splitting patterns (e.g., triplet for ethyl -CH₂CH₃) and upfield shifts due to reduced electron density .

Biologische Aktivität

1-(3-Ethylphenyl)prop-2-EN-1-amine, also known as (1R)-1-(3-ethylphenyl)prop-2-enylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. These interactions can modulate various biological pathways, leading to therapeutic effects. The presence of the ethyl group enhances the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antiproliferative Effects : The compound has shown significant antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells. In vitro studies suggest that it may disrupt tubulin dynamics, leading to cell cycle arrest and apoptosis .

- Neurotropic Effects : Preliminary studies indicate potential neurotropic effects, suggesting that this compound may promote neurite outgrowth in neuronal cultures. This property could be beneficial for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antiproliferative Studies : A study conducted on the compound's effect on MCF-7 cells revealed an IC50 value comparable to established chemotherapeutic agents. The compound's ability to destabilize microtubules was confirmed through tubulin polymerization assays, indicating a mechanism similar to that of vincristine .

- Neurotropic Studies : In vitro experiments using PC12 neuronal cells demonstrated that treatment with this compound resulted in increased neurite length and number compared to control groups. This suggests a role in promoting neuronal growth and repair mechanisms .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Difference | Biological Activity |

|---|---|---|

| (1R)-1-(3-Methylphenyl)prop-2-enylamine | Methyl group instead of ethyl | Similar antiproliferative effects |

| (1R)-1-(3-Propylphenyl)prop-2-enylamine | Propyl group instead of ethyl | Reduced lipophilicity |

The ethyl substitution appears to enhance both lipophilicity and biological activity compared to its methyl and propyl counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.